An In-depth Technical Guide to 6-Methylquinoline-5-carbaldehyde: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a detailed scientific overview of 6-methylquinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde of significant i...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed scientific overview of 6-methylquinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is a valuable scaffold for the synthesis of novel molecular entities. This document will cover its chemical identity, proposed synthetic routes, predicted properties, and potential applications, offering a foundational resource for researchers working with quinoline derivatives.
Compound Identification and Structure
IUPAC Name: 6-methylquinoline-5-carbaldehyde
Chemical Structure:
Figure 1: Chemical structure of 6-methylquinoline-5-carbaldehyde.
CAS Number: A specific CAS number for 6-methylquinoline-5-carbaldehyde is not readily found in major chemical databases. Researchers should verify any listed CAS number from commercial suppliers. The parent compound, 6-methylquinoline, has the CAS number 91-62-3.[1][2]
Structural Insights:
The molecule features a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. The key functional groups are a methyl group at the 6-position and a carbaldehyde (formyl) group at the 5-position. The electron-withdrawing nature of the aldehyde group and the electron-donating methyl group influence the electronic properties and reactivity of the aromatic system.
Synthesis of 6-Methylquinoline-5-carbaldehyde
The introduction of a formyl group onto a quinoline ring is typically achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinolines.[3]
The synthesis of 6-methylquinoline-5-carbaldehyde can be envisioned starting from 6-methylquinoline. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Reaction Scheme:
Figure 2: Proposed synthesis of 6-methylquinoline-5-carbaldehyde via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Hypothetical):
Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (3 equivalents). The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.
Formylation: To the prepared Vilsmeier reagent, add 6-methylquinoline (1 equivalent) dissolved in a suitable solvent like dichloromethane. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
Workup and Purification: Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with an aqueous base (e.g., sodium carbonate or sodium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Causality in Experimental Choices:
Inert Atmosphere: Prevents the reaction of the Vilsmeier reagent with atmospheric moisture.
Excess DMF: Often used to serve as both a reagent and a solvent.
Controlled Addition of POCl₃: The reaction is exothermic and requires careful temperature management.
Aqueous Workup: Hydrolyzes the intermediate iminium salt to the final aldehyde product.
Physicochemical and Spectroscopic Properties
While experimental data for 6-methylquinoline-5-carbaldehyde is not widely available, its properties can be predicted based on the known characteristics of 6-methylquinoline and other quinoline aldehydes.
Property
Predicted Value/Characteristic
Molecular Formula
C₁₁H₉NO
Molecular Weight
171.19 g/mol
Appearance
Likely a pale yellow to brown solid
Solubility
Expected to be soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) and sparingly soluble in water.
¹H NMR
Characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, and a downfield singlet for the aldehyde proton (>9 ppm).
¹³C NMR
A signal for the carbonyl carbon of the aldehyde group in the range of 190-200 ppm, along with signals for the aromatic and methyl carbons.
IR Spectroscopy
A strong absorption band for the C=O stretch of the aldehyde at approximately 1690-1710 cm⁻¹.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Potential Applications
The chemical reactivity of 6-methylquinoline-5-carbaldehyde is dominated by the aldehyde group and the quinoline ring system.
Key Reactions:
Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, allowing for the formation of alcohols (via reduction), imines (with primary amines), and cyanohydrins. The formation of Schiff bases (imines) is particularly relevant for the synthesis of ligands for metal complexes and biologically active molecules.[3]
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
Condensation Reactions: It can undergo condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form carbon-carbon double bonds.
Figure 3: Key reactivity pathways for 6-methylquinoline-5-carbaldehyde.
Potential Applications in Drug Development and Research:
Anticancer Agents: The quinoline scaffold is a core component of numerous anticancer drugs. The aldehyde functionality provides a handle for the synthesis of derivatives, such as Schiff bases and chalcones, which have demonstrated cytotoxic activity against various cancer cell lines.
Antimicrobial and Antiviral Agents: Quinoline derivatives are known for their broad-spectrum antimicrobial and antiviral properties. 6-Methylquinoline-5-carbaldehyde can serve as a precursor for novel compounds with potential therapeutic applications in infectious diseases.
Fluorescent Probes: The quinoline ring system is inherently fluorescent. Derivatives of 6-methylquinoline-5-carbaldehyde could be developed as fluorescent probes for detecting metal ions or biomolecules.
Corrosion Inhibitors: The nitrogen atom in the quinoline ring can coordinate with metal surfaces, and compounds with this scaffold have been investigated as corrosion inhibitors.
Conclusion
6-Methylquinoline-5-carbaldehyde is a versatile chemical intermediate with significant potential in various fields of chemical and pharmaceutical research. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis can be reliably approached using established methods like the Vilsmeier-Haack reaction. The predictable reactivity of its functional groups makes it a valuable building block for the creation of complex molecules with diverse applications. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully explore its potential.
References
Win, K. M. N., Sonawane, A. D., & Koketsu, M. (2019). Supporting Information: Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. The Royal Society of Chemistry. Retrieved from [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]
FooDB (2010). Compound Report for 6-Methylquinoline (FDB011115). Retrieved from [Link]
Wrońska, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(18), 4268. MDPI. Retrieved from [Link]
Spectroscopic Characterization of 6-Methylquinoline-5-carbaldehyde: A Predictive Guide for Researchers
Introduction The insights herein are designed to guide synthetic chemists in confirming the successful synthesis of the target compound and to provide a valuable reference for analytical scientists involved in its charac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The insights herein are designed to guide synthetic chemists in confirming the successful synthesis of the target compound and to provide a valuable reference for analytical scientists involved in its characterization.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the structure of 6-Methylquinoline-5-carbaldehyde with atom numbering, which will be referenced throughout this guide.
Caption: Molecular structure of 6-Methylquinoline-5-carbaldehyde with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Methylquinoline-5-carbaldehyde is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale
H-aldehyde
10.0 - 10.5
Singlet (s)
N/A
The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
H2
8.8 - 9.0
Doublet of doublets (dd)
~4.5, ~1.5
This proton is adjacent to the nitrogen atom, leading to significant deshielding. It will show coupling to H3 and a smaller coupling to H4.
H4
8.2 - 8.4
Doublet of doublets (dd)
~8.5, ~1.5
This proton is deshielded by the ring current and will show coupling to H3 and a smaller long-range coupling to H2.
H3
7.5 - 7.7
Doublet of doublets (dd)
~8.5, ~4.5
Coupled to both H2 and H4.
H8
8.0 - 8.2
Doublet (d)
~8.5
Deshielded due to its peri-position relative to the nitrogen. Coupled to H7.
H7
7.6 - 7.8
Doublet (d)
~8.5
Coupled to H8.
CH₃
2.5 - 2.7
Singlet (s)
N/A
The methyl protons are attached to the aromatic ring and will appear as a singlet.
Experimental Protocol for ¹H NMR:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are presented below.
Carbon
Predicted Chemical Shift (ppm)
Rationale
C=O (aldehyde)
190 - 195
The carbonyl carbon of the aldehyde is highly deshielded.
C2
150 - 152
Carbon adjacent to nitrogen.
C4
135 - 137
C8a
148 - 150
Bridgehead carbon adjacent to nitrogen.
C4a
128 - 130
Bridgehead carbon.
C5
130 - 132
Carbon bearing the aldehyde group.
C6
138 - 140
Carbon bearing the methyl group.
C7
130 - 132
C8
125 - 127
C3
121 - 123
CH₃
20 - 22
Methyl carbon attached to an aromatic ring.
Experimental Protocol for ¹³C NMR:
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key vibrational frequencies for 6-Methylquinoline-5-carbaldehyde are listed below.
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
C-H (aromatic)
3050 - 3150
Medium
Stretching
C-H (aldehyde)
2820 - 2880 and 2720 - 2780
Medium to Weak
C-H Stretching (Fermi resonance)
C=O (aldehyde)
1690 - 1710
Strong
C=O Stretching
C=N (quinoline)
1600 - 1620
Medium
Stretching
C=C (aromatic)
1450 - 1580
Medium to Strong
Ring Stretching
C-H (methyl)
2920 - 2980
Medium
Asymmetric and Symmetric Stretching
C-H (methyl)
1370 - 1390
Medium
Bending
Experimental Protocol for IR Spectroscopy:
Sample Preparation:
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
Solid (as KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
Molecular Ion (M⁺•): The molecular weight of 6-Methylquinoline-5-carbaldehyde (C₁₁H₉NO) is 171.19 g/mol . A strong molecular ion peak is expected at m/z = 171.
Key Fragmentation Patterns:
[M-1]⁺ (m/z = 170): Loss of the aldehydic hydrogen radical. This is a very common and often prominent fragmentation for aldehydes.
[M-29]⁺ (m/z = 142): Loss of the formyl radical (•CHO). This is another characteristic fragmentation of aromatic aldehydes.
[M-CHO-HCN]⁺ (m/z = 115): Subsequent loss of HCN from the quinoline ring is a possibility.
Experimental Protocol for Mass Spectrometry:
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization Method: Electron Ionization (EI) is a common method for GC-MS and will likely produce the fragmentation patterns described above. Electrospray Ionization (ESI) is typically used for LC-MS and would likely show the protonated molecule [M+H]⁺ at m/z = 172.
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like 6-Methylquinoline-5-carbaldehyde.
Caption: A typical workflow for the synthesis and spectroscopic validation of a target molecule.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features expected for 6-Methylquinoline-5-carbaldehyde. By understanding the anticipated NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, researchers will be well-equipped to characterize this compound upon its synthesis. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. It is the author's hope that this detailed guide will serve as a valuable resource for scientists working in the fields of synthetic chemistry, drug discovery, and materials science.
References
The Royal Society of Chemistry. (2019). Supporting Information: Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. Retrieved from [Link]
PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 6-Quinolinecarbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]
PubChem. (n.d.). 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
mzCloud. (2015). 6 Methylquinoline. Retrieved from [Link]
Foundational
A Technical Guide to the Solubility and Stability of 6-Methylquinoline-5-carbaldehyde for Pharmaceutical Research
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Methylquinoline-5-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Methylquinoline-5-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical methodologies for the characterization of this compound.
Introduction: The Significance of 6-Methylquinoline-5-carbaldehyde
Quinoline derivatives are a well-established class of compounds in pharmaceutical sciences, forming the core scaffold of numerous approved drugs. The introduction of a methyl group and a carbaldehyde moiety at the 6 and 5 positions, respectively, of the quinoline ring system creates a molecule with a unique electronic and steric profile. The aldehyde group, in particular, serves as a versatile synthetic handle for the construction of more complex molecules, such as Schiff bases, and can participate in crucial interactions with biological targets.[1][2][3] Understanding the solubility and stability of 6-Methylquinoline-5-carbaldehyde is a critical first step in its journey from a promising lead compound to a potential therapeutic agent. Poor solubility can hinder formulation and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 6-Methylquinoline-5-carbaldehyde is essential for predicting its behavior in various experimental and physiological environments. While specific experimental data for this exact molecule is not extensively published, we can infer its likely characteristics from closely related analogs, such as 6-methylquinoline and other quinoline-carbaldehydes.
Predicted Physicochemical Parameters
The following table summarizes the predicted and known properties of 6-Methylquinoline-5-carbaldehyde and its parent compound, 6-methylquinoline. These values serve as a valuable starting point for experimental design.
Causality Behind Predictions: The addition of the polar carbaldehyde group to the 6-methylquinoline scaffold is expected to slightly increase its polarity compared to 6-methylquinoline, potentially leading to a minor increase in aqueous solubility and a decrease in the logP value. The presence of the aldehyde also introduces a potential site for hydrogen bonding, which can influence its solubility in protic solvents.
Solubility Profile: A Practical Approach
The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. A comprehensive solubility profile in various pharmaceutically relevant solvents and across a range of pH values is therefore essential.
Recommended Solvents for Solubility Screening
Given the predicted low aqueous solubility, a tiered approach to solubility testing is recommended.
Co-solvent Systems: Mixtures of water with ethanol, propylene glycol, or polyethylene glycol (PEG) 400.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of 6-Methylquinoline-5-carbaldehyde.
Step 1: Sample Preparation
Accurately weigh an excess amount of 6-Methylquinoline-5-carbaldehyde (e.g., 10 mg) into a series of glass vials.
Step 2: Solvent Addition
Add a known volume (e.g., 1 mL) of the desired solvent or buffer to each vial.
Step 3: Equilibration
Seal the vials and place them in a shaker incubator set at a constant temperature (typically 25 °C or 37 °C).
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Step 4: Sample Processing
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.
Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
Step 5: Quantification
Dilute the filtered supernatant with a suitable mobile phase.
Analyze the concentration of 6-Methylquinoline-5-carbaldehyde in the diluted sample using a validated HPLC-UV method.
Step 6: Data Analysis
Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations.
Self-Validating System: The use of a validated HPLC-UV method with a standard curve ensures the accuracy and reproducibility of the quantification. The presence of undissolved solid at the end of the experiment confirms that equilibrium solubility has been achieved.
Stability Assessment: Ensuring Compound Integrity
The chemical stability of 6-Methylquinoline-5-carbaldehyde is paramount for its successful development. Degradation can lead to a loss of efficacy and the formation of unknown impurities.
Key Factors Influencing Stability
pH: The quinoline nitrogen can be protonated at low pH, which may affect the electron density of the ring system and influence its stability. The aldehyde group can be susceptible to oxidation or other reactions under certain pH conditions.
Temperature: Elevated temperatures can accelerate degradation reactions.
Light: Photodegradation is a common pathway for aromatic compounds.
Oxidative Stress: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.
Experimental Workflow for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
This protocol outlines a basic approach to assess the stability of 6-Methylquinoline-5-carbaldehyde in solution.
Step 1: Solution Preparation
Prepare a stock solution of 6-Methylquinoline-5-carbaldehyde in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
Step 2: Aliquoting and Storage
Aliquot the stock solution into several vials.
Store the vials under different conditions:
Refrigerated (2-8 °C)
Room temperature (~25 °C)
Elevated temperature (e.g., 40 °C)
Protected from light (wrapped in aluminum foil)
Exposed to ambient light
Step 3: Time-Point Analysis
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.
Step 4: HPLC Analysis
Analyze the samples by HPLC-UV.
Monitor for:
A decrease in the peak area of the parent compound.
The appearance of new peaks (degradants).
Step 5: Data Interpretation
Calculate the percentage of the parent compound remaining at each time point.
A loss of >5-10% of the parent compound indicates significant degradation under those conditions.
Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability testing.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the preferred method for the quantification of 6-Methylquinoline-5-carbaldehyde.
Recommended HPLC Conditions (Starting Point):
Parameter
Recommended Setting
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for aromatic compounds.
Mobile Phase
A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Provides good peak shape and is compatible with mass spectrometry.
Gradient
Start with a high percentage of A, ramp up B over time
To elute the compound and any potential impurities with different polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume.
Detection Wavelength
Determined by UV-Vis scan (likely around 254 nm and 320 nm)
To achieve maximum sensitivity for the parent compound.
Method Validation: A full validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the chemical structure of 6-Methylquinoline-5-carbaldehyde, several degradation pathways can be hypothesized.
A Senior Application Scientist's Guide to 6-Methylquinoline-5-carbaldehyde: Synthesis, Characterization, and Sourcing for Drug Discovery
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] 6-Methylquinoline-5-carbaldehyde represents a highly valuable, yet specialized,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] 6-Methylquinoline-5-carbaldehyde represents a highly valuable, yet specialized, building block for the synthesis of novel drug candidates. The strategic placement of the methyl group at the 6-position and the reactive carbaldehyde at the 5-position provides a unique template for generating libraries of compounds with diverse pharmacological potential. This technical guide offers an in-depth analysis for researchers and drug development professionals on the commercial landscape, a validated synthesis protocol, physicochemical properties, and critical applications of this key intermediate.
Commercial Availability & Sourcing Strategy
Direct, off-the-shelf commercial availability of 6-Methylquinoline-5-carbaldehyde is limited. It is typically considered a specialized chemical intermediate that is not stocked in large quantities by major chemical suppliers. Researchers will generally find that this compound must be acquired via a custom synthesis request.
However, the key starting material, 6-Methylquinoline (CAS No. 91-62-3) , is readily available from numerous commercial sources. An effective sourcing strategy, therefore, involves procuring the precursor and performing the subsequent formylation step in-house or through a contract research organization (CRO).
Table 1: Representative Suppliers of the Precursor, 6-Methylquinoline
Offers a wide range of reagents and can be contacted for specific needs.[4]
This table is not exhaustive but provides a starting point for sourcing the necessary precursor.
Recommended Synthesis Protocol: The Vilsmeier-Haack Reaction
The most reliable and widely documented method for introducing a formyl group at the C5 position of an electron-rich quinoline ring is the Vilsmeier-Haack reaction.[5][6] This electrophilic aromatic substitution uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).
Causality of the Method: The 6-methyl group is an activating group that donates electron density to the quinoline ring system, making it more susceptible to electrophilic attack. The Vilsmeier-Haack reaction is particularly effective for formylating activated aromatic systems and provides good regioselectivity for the C5 position in this substrate.[7]
Detailed Step-by-Step Methodology
This protocol is adapted from established procedures for the formylation of quinoline derivatives.[5]
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 equivalents) to anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent (chloroiminium salt) should be observed.
Formylation Reaction:
Dissolve 6-Methylquinoline (1.0 equivalent) in anhydrous DCE.
Add the 6-Methylquinoline solution dropwise to the stirring suspension of the Vilsmeier reagent at 0 °C.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Hydrolysis:
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then to 0 °C in an ice bath.
Carefully and slowly pour the reaction mixture onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium acetate solution until the pH is approximately 6-7.
Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
Extraction and Purification:
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 6-Methylquinoline-5-carbaldehyde.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis of 6-Methylquinoline-5-carbaldehyde.
Physicochemical and Spectroscopic Characterization
Applications in Drug Discovery and Medicinal Chemistry
The true value of 6-Methylquinoline-5-carbaldehyde lies in its utility as a versatile chemical intermediate. The quinoline core is a "privileged scaffold" known for a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][8]
Schiff Base Formation: The aldehyde functional group is an excellent electrophile for condensation reactions with primary amines to form Schiff bases (imines). This allows for the straightforward introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR).
Reductive Amination: The resulting Schiff bases can be easily reduced to form stable secondary amines, providing another avenue for molecular diversification.
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, extending the molecular framework.
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives for biological screening.
A notable example of the potential of this class of compounds is the investigation of quinoline-carbaldehyde derivatives as novel and specific inhibitors for Leishmanial Methionine Aminopeptidase 1, a target for treating leishmaniasis.[9] This highlights the direct applicability of such scaffolds in developing targeted therapeutics.
Caption: Synthetic utility of the 5-carbaldehyde functional group.
Safety and Handling
As with all quinoline-based compounds, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for 6-Methylquinoline-5-carbaldehyde is not available, the safety profile of the precursor, 6-Methylquinoline, provides a reliable guide.
Hazard Classification: Harmful if swallowed. May cause skin and eye irritation.
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
6-Methylquinoline-5-carbaldehyde is a strategic building block for medicinal chemists and drug discovery professionals. Although not a common stock item, its synthesis from the readily available 6-Methylquinoline via the Vilsmeier-Haack reaction is a robust and well-established procedure. The compound’s reactive aldehyde handle on the privileged quinoline scaffold provides a gateway to a vast chemical space, enabling the development of novel compounds with significant therapeutic potential. This guide provides the foundational knowledge required for researchers to confidently source, synthesize, and utilize this valuable intermediate in their discovery programs.
References
PubChem. 6-Methylquinoline. National Center for Biotechnology Information. [Link]
PubChem. 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link]
ResearchGate. Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. [Link]
Chemistry Research Journal. A Review on Quinoline: Diverse Pharmacological Agent. [Link]
MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
Frontiers in Chemistry. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
ResearchGate. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
PubMed. Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. [Link]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline Aldehydes
For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone in medicinal chemistry and materials science. Its de...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone in medicinal chemistry and materials science. Its derivatives, particularly quinoline aldehydes, serve as versatile intermediates in the synthesis of a vast array of biologically active compounds and functional materials. This guide provides a comprehensive exploration of the discovery and historical development of quinoline aldehydes, from the initial isolation of the parent quinoline to the advent of sophisticated synthetic methodologies for the introduction of the crucial formyl group. We will delve into the seminal synthetic reactions, their mechanistic underpinnings, and the evolution of analytical techniques that enabled the characterization of these vital chemical entities.
The Dawn of Quinoline: From Coal Tar to the First Syntheses
The story of quinoline aldehydes begins with the discovery of their parent compound, quinoline. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a pungent odor from coal tar, which he named "leukol" (from the Greek for "white oil").[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, naming it "Chinoilin" or "Chinolein".[1] It was August Wilhelm von Hofmann who, in the mid-19th century, recognized that Runge's leukol and Gerhardt's chinoilin were, in fact, the same compound, establishing the fundamental structure of what we now know as quinoline.[1]
The late 19th century marked a pivotal era for quinoline chemistry, with the development of the first synthetic routes to this important heterocycle. These early methods laid the groundwork for the eventual synthesis of its aldehyde derivatives.
Key Milestones in Quinoline Synthesis:
Year
Scientist(s)
Reaction Name
Description
1880
Zdenko Hans Skraup
Skraup Synthesis
Heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. This reaction was often violent but effective.[2][3]
1881
Oscar Doebner & Wilhelm von Miller
Doebner-von Miller Reaction
A modification of the Skraup synthesis, reacting anilines with α,β-unsaturated carbonyl compounds to form substituted quinolines.[3][4]
1882
Paul Friedländer
Friedländer Synthesis
The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, catalyzed by acid or base.[5]
1888
A. Combes
Combes Quinoline Synthesis
The acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[2]
These foundational syntheses were crucial as they provided access to the quinoline core, paving the way for further functionalization, including the introduction of the aldehyde group.
The Emergence of Quinoline Aldehydes: Key Synthetic Strategies
The introduction of a formyl (-CHO) group onto the quinoline ring transforms it into a powerful synthetic intermediate. The aldehyde's reactivity allows for a plethora of subsequent chemical modifications, making it a gateway to complex molecular architectures. Several key methods have been developed for the synthesis of quinoline aldehydes, each with its own advantages and mechanistic nuances.
The Vilsmeier-Haack Reaction: A Direct Path to Formylation
The Vilsmeier-Haack reaction stands as one of the most direct and widely used methods for the synthesis of quinoline aldehydes, particularly 2-chloro-3-formylquinolines. This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃).[6]
The success of the Vilsmeier-Haack reaction hinges on the generation of the electrophilic Vilsmeier reagent, a chloromethyleniminium salt. This potent electrophile is then attacked by the electron-rich aromatic substrate. In the context of quinoline aldehyde synthesis, activated aniline derivatives, such as acetanilides, are often used as starting materials. The reaction proceeds through a cyclization and subsequent formylation.
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
Materials:
Acetanilide
N,N-Dimethylformamide (DMF), anhydrous
Phosphoryl chloride (POCl₃)
Crushed ice
Saturated sodium acetate solution
Dichloromethane (DCM) or other suitable organic solvent for extraction
Anhydrous sodium sulfate
Procedure:
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath.
Slowly add phosphoryl chloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10°C.
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
Formylation and Cyclization: Dissolve the acetanilide (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent.
Add the acetanilide solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.[7] A precipitate of the crude product should form.
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-8.
Filter the solid product and wash it with cold water. Alternatively, if a precipitate does not form readily, extract the aqueous mixture with an organic solvent like dichloromethane.
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude 2-chloro-3-formylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of 2-chloro-3-formylquinoline.
The Friedländer Synthesis: A Classic Condensation Approach
As mentioned earlier, the Friedländer synthesis, first reported in 1882, is a fundamental method for constructing the quinoline ring.[5] When an o-aminobenzaldehyde is used as a starting material, this reaction directly yields a quinoline aldehyde. This condensation reaction with a carbonyl compound containing an α-methylene group is typically catalyzed by a base or acid.[5]
The reaction proceeds via an initial aldol-type condensation between the enolate of the carbonyl compound and the aldehyde group of the o-aminobenzaldehyde. This is followed by a cyclization through the attack of the amino group on the newly formed β-hydroxy carbonyl intermediate, and subsequent dehydration to form the aromatic quinoline ring.
Diagram of the Friedländer Synthesis Mechanism:
Caption: Key steps in the Friedländer synthesis of quinoline aldehydes.
Other Formylation Strategies
While the Vilsmeier-Haack and Friedländer reactions are prominent, other methods can be employed to introduce an aldehyde functionality onto a pre-existing quinoline ring.
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[8] For quinolines, this method is applicable to hydroxyquinolines, where the hydroxyl group activates the ring towards electrophilic substitution. The reaction proceeds through the formation of a dichlorocarbene intermediate.
Oxidation of Methylquinolines: Quinaldine (2-methylquinoline) and lepidine (4-methylquinoline) can be oxidized to their corresponding aldehydes. Historically, various oxidizing agents have been used for this transformation. Modern methods often employ more selective and milder reagents to avoid over-oxidation to the carboxylic acid.
Characterization of Quinoline Aldehydes: An Evolving Analytical Landscape
The confirmation of the structure of newly synthesized quinoline aldehydes has evolved dramatically with advancements in analytical chemistry.
Early Methods of Characterization
Before the advent of modern spectroscopic techniques, chemists relied on a combination of physical and chemical methods to characterize organic compounds:
Melting Point and Boiling Point: These physical constants were crucial for assessing the purity of a sample.
Elemental Analysis: Determining the empirical formula by measuring the percentage composition of elements (carbon, hydrogen, nitrogen, etc.).
Derivatization: Reacting the aldehyde with specific reagents to form crystalline derivatives with sharp melting points. For example, the formation of a 2,4-dinitrophenylhydrazone or an oxime would confirm the presence of a carbonyl group.
Colorimetric Tests: Simple chemical tests that produce a color change in the presence of an aldehyde, such as Tollens' test (the silver mirror test) or Fehling's test.
The Spectroscopic Revolution
The mid-20th century saw the rise of spectroscopic methods, which provided unprecedented insight into molecular structure.[9]
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1680-1715 cm⁻¹ is a clear indicator of the C=O stretch of the aldehyde group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9-10 ppm. The aromatic protons of the quinoline ring provide a unique fingerprint, and their coupling patterns can help determine the position of the aldehyde substituent.
¹³C NMR: The carbonyl carbon of the aldehyde gives a characteristic signal in the range of δ 190-200 ppm.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.
The combination of these spectroscopic techniques provides a self-validating system for the unambiguous characterization of quinoline aldehydes.
The Enduring Legacy of Quinoline Aldehydes
The discovery and synthetic development of quinoline aldehydes have had a profound impact on science and technology. These compounds are not merely chemical curiosities but are pivotal building blocks in the creation of a wide range of valuable molecules.
Drug Development: Quinoline aldehydes are key intermediates in the synthesis of pharmaceuticals, including antimalarials, anticancer agents, and antibacterials.[10] The aldehyde group serves as a handle for introducing diverse functionalities to modulate the biological activity of the quinoline core.
Materials Science: The unique photophysical properties of some quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and dyes.
Agrochemicals: The quinoline scaffold is also found in a number of pesticides and fungicides.[11]
The historical journey from the isolation of quinoline from coal tar to the sophisticated synthesis and characterization of its aldehyde derivatives showcases the ingenuity and progress of organic chemistry. The continued exploration of new synthetic routes and applications of quinoline aldehydes promises to yield further innovations in medicine, materials science, and beyond.
References
Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris, 49, 89-92.
Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
Gerhardt, C. (1842). Untersuchungen über die organischen Basen. Annalen der Chemie und Pharmacie, 42(3), 310-313.
Hofmann, A. W. (1843). Chemische Untersuchung der organischen Basen im Steinkohlen-Theeröl. Annalen der Chemie und Pharmacie, 47(1), 37-87.
Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
Nycz, J. E., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(10), 2469. [Link]
Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 31, 65-78.
Skraup, Z. H. (1880). Eine neue Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-251.
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
Wikipedia contributors. (2024). Quinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
Yan, R., et al. (2013). A Simple and Efficient Method Enables a Direct Synthesis of Substituted Quinolines from Anilines and Aldehydes through C–H Functionalization, C–C/C–N Bond Formation, and C–C Bond Cleavage in the Presence of Air as an Oxidant. Organic Letters, 15(18), 4876-4879. [Link]
Zhang, X., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]
Application Note & Protocol: Vilsmeier-Haack Formylation of 6-Methylquinoline
Executive Summary The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note provides a comprehensive guide to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note provides a comprehensive guide to the successful formylation of 6-methylquinoline, a key heterocyclic scaffold in medicinal chemistry. The protocol detailed herein focuses on the synthesis of 6-methylquinoline-5-carbaldehyde, a valuable intermediate for the development of novel therapeutics. This document furnishes a detailed reaction mechanism, a step-by-step experimental protocol, process optimization parameters, and critical safety considerations to ensure reproducible and safe execution.
The Scientific Principle: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to the reaction is the in situ generation of a potent electrophile, the chloroiminium ion, commonly known as the "Vilsmeier reagent."[2]
2.1. Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N,N-dimethylformamide (DMF) on phosphorus oxychloride (POCl₃). This forms an unstable adduct that rapidly collapses to generate the highly electrophilic Vilsmeier reagent, a dichloromethyleniminium salt.[1][2]
2.2. Electrophilic Attack and Product Formation
The quinoline ring system, while aromatic, is generally electron-deficient. However, the presence of the electron-donating methyl group (-CH₃) at the C6 position activates the carbocyclic ring, directing the electrophilic attack. The Vilsmeier reagent is then attacked by the electron-rich 6-methylquinoline.[2] Computational and empirical data show that substitution occurs preferentially at the C5 position, which is para to the activating methyl group and sterically accessible. The attack disrupts the aromaticity, forming a sigma complex. Aromaticity is restored through the elimination of a proton, yielding an iminium salt intermediate. The final step involves aqueous work-up, where the iminium salt is hydrolyzed to afford the desired aldehyde, 6-methylquinoline-5-carbaldehyde.[2][3]
Application Notes and Protocols for the Functionalization of 6-Methylquinoline-5-carbaldehyde
Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of bioactive compounds and functional materials.[1] The strategic functionalizati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of bioactive compounds and functional materials.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for drug discovery.[2] This guide provides a comprehensive overview of the synthetic strategies for the functionalization of 6-Methylquinoline-5-carbaldehyde, a bifunctional building block offering multiple avenues for chemical modification.
This document is intended for researchers, scientists, and professionals in drug development. It aims to provide not only detailed experimental protocols but also the underlying chemical principles that govern the reactivity of this specific quinoline derivative. We will explore the selective modification of the C6-methyl group, the C5-aldehyde moiety, and the quinoline ring itself, supported by mechanistic insights and established literature.
Molecular Landscape and Reactivity Overview
6-Methylquinoline-5-carbaldehyde presents three primary sites for functionalization: the C6-methyl group, the C5-carbaldehyde group, and the quinoline ring system. The interplay of the electronic effects of the substituents significantly influences the reactivity of each site. The methyl group is an electron-donating group, which activates the quinoline ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, the aldehyde group is an electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. This contrasting electronic nature allows for selective transformations under appropriate reaction conditions.
Part 1: Functionalization of the C6-Methyl Group
The methyl group at the C6 position is a versatile handle for introducing further complexity. Its primary mode of functionalization is through oxidation, which can be controlled to yield either the corresponding carboxylic acid or another aldehyde.
Oxidation of the C6-Methyl Group
Selective oxidation of the C6-methyl group can lead to the formation of quinoline-6-carbaldehyde-5-carboxylic acid or, under milder conditions, a diformyl quinoline derivative.
1.1.1 Oxidation to Carboxylic Acid
Vigorous oxidation can convert the methyl group to a carboxylic acid. This transformation is valuable for introducing a key functional group for amide coupling or other derivatizations.
Causality of Experimental Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed for the complete oxidation of an alkyl side chain on an aromatic ring. The reaction is often performed under basic conditions to improve the solubility of the oxidizing agent and is followed by acidification to protonate the resulting carboxylate salt.
Protocol 1: Oxidation of 6-Methylquinoline-5-carbaldehyde to Quinoline-5-carbaldehyde-6-carboxylic acid
Step
Procedure
Notes
1
To a stirred solution of 6-Methylquinoline-5-carbaldehyde (1.0 eq) in a mixture of pyridine and water (1:1), add potassium permanganate (KMnO₄, 3.0 eq) portion-wise at room temperature.
The use of a pyridine/water co-solvent system helps to solubilize the starting material. The portion-wise addition of KMnO₄ helps to control the exothermic nature of the reaction.
2
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
The disappearance of the starting material and the appearance of a more polar spot indicates the progress of the reaction.
3
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
The MnO₂ byproduct is a solid and can be removed by filtration.
4
Combine the filtrate and washings and acidify with concentrated hydrochloric acid (HCl) to pH 2-3.
Acidification protonates the carboxylate to form the carboxylic acid, which may precipitate out of the solution.
5
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired product.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
1.1.2 Selective Oxidation to Aldehyde
More controlled oxidation methods can convert the methyl group to an aldehyde, yielding a diformyl quinoline derivative. This can be achieved using selenium dioxide (SeO₂) or through photocatalytic methods.[3][4]
Causality of Experimental Choice: Selenium dioxide is a classic reagent for the oxidation of allylic and benzylic C-H bonds to the corresponding alcohols or carbonyl compounds. The reaction proceeds via an ene reaction followed by a[4][5]-sigmatropic rearrangement. Photocatalytic oxidation using a semiconductor like TiO₂ offers a greener alternative, proceeding through the generation of reactive oxygen species.[3]
Protocol 2: Oxidation of 6-Methylquinoline-5-carbaldehyde using Selenium Dioxide
Step
Procedure
Notes
1
In a round-bottom flask equipped with a reflux condenser, dissolve 6-Methylquinoline-5-carbaldehyde (1.0 eq) in dioxane.
Dioxane is a common solvent for SeO₂ oxidations.
2
Add selenium dioxide (SeO₂, 1.1 eq) to the solution.
A slight excess of the oxidizing agent is used to ensure complete conversion.
3
Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
The reaction time can vary depending on the substrate.
4
After completion, cool the reaction mixture and filter to remove the black selenium precipitate.
The selenium byproduct is insoluble and can be easily removed.
5
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain quinoline-5,6-dicarbaldehyde.
A suitable eluent system would typically be a mixture of hexane and ethyl acetate.
Part 2: Functionalization of the C5-Carbaldehyde Group
The aldehyde at the C5 position is a gateway to a vast number of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of various functional groups.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6][7] This reaction is highly versatile and tolerates a wide range of functional groups.
Causality of Experimental Choice: The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions.[6]
Workflow for the Wittig Reaction:
Caption: Workflow for the Wittig Reaction.
Protocol 3: Wittig Olefination of 6-Methylquinoline-5-carbaldehyde
Step
Procedure
Notes
1
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF.
The phosphonium salt is prepared from the corresponding alkyl halide and triphenylphosphine.
2
Cool the suspension to -78 °C and add a solution of n-butyllithium (n-BuLi, 1.1 eq) dropwise.
The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
3
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.
This ensures complete formation of the ylide.
4
Wittig Reaction: Cool the ylide solution back to -78 °C and add a solution of 6-Methylquinoline-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
The reaction is typically rapid.
5
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
6
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
This neutralizes any remaining base.
7
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
8
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
The eluent will depend on the polarity of the product.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[8][9]
Causality of Experimental Choice: This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde. The resulting product is a conjugated system, which can be a valuable intermediate for further transformations.[10]
Mechanism of Knoevenagel Condensation:
Caption: Mechanism of the Knoevenagel Condensation.
Protocol 4: Knoevenagel Condensation with Malononitrile
Step
Procedure
Notes
1
To a solution of 6-Methylquinoline-5-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).
Malononitrile is a common active methylene compound used in this reaction.
2
Add a catalytic amount of piperidine (0.1 eq).
Piperidine acts as the base catalyst.
3
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form.
The reaction is often complete at room temperature.
4
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
5
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Reductive Amination
Reductive amination is a method to convert aldehydes into amines. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Causality of Experimental Choice: This two-step, one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the protonated imine in the presence of the starting aldehyde.
Protocol 5: Reductive Amination with a Primary Amine
Step
Procedure
Notes
1
To a solution of 6-Methylquinoline-5-carbaldehyde (1.0 eq) in methanol, add the primary amine (1.1 eq).
2
Add a few drops of acetic acid to catalyze the formation of the imine.
The imine formation is reversible and acid-catalyzed.
3
Stir the mixture at room temperature for 1-2 hours.
4
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.
NaBH₄ is a common and effective reducing agent for this transformation.
5
Stir the reaction mixture at room temperature for an additional 2-4 hours.
6
Quench the reaction by the slow addition of water.
7
Extract the product with an organic solvent, dry the organic layer, and concentrate.
8
Purify the product by column chromatography.
Part 3: Functionalization of the Quinoline Ring
The quinoline ring itself can be functionalized, although the presence of both an activating methyl group and a deactivating aldehyde group complicates the regioselectivity of electrophilic substitution.
Electrophilic Aromatic Substitution
Electrophilic substitution on the quinoline ring generally occurs at the C5 and C8 positions.[11] In 6-Methylquinoline-5-carbaldehyde, the C6-methyl group directs electrophiles to the C5 and C7 positions, while the C5-aldehyde group directs to the C7 position. Therefore, the C7 position is electronically favored for electrophilic attack. However, steric hindrance from the adjacent C6-methyl group may also play a role.
C-H Activation
Direct C-H activation offers a powerful and atom-economical way to functionalize the quinoline ring.[2] While there are no specific reports on the C-H activation of 6-Methylquinoline-5-carbaldehyde, general principles suggest that the C4 and C8 positions are potential sites for metal-catalyzed functionalization, depending on the choice of catalyst and directing group strategy. The nitrogen atom of the quinoline can act as a directing group to facilitate C-H activation at the C8 position.
Conclusion
6-Methylquinoline-5-carbaldehyde is a highly versatile scaffold for the synthesis of a diverse range of functionalized quinoline derivatives. The distinct reactivity of the C6-methyl and C5-aldehyde groups allows for a plethora of selective transformations, including oxidation, olefination, condensation, and reductive amination. Furthermore, the quinoline ring itself can be targeted for functionalization, offering additional opportunities for molecular diversification. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers in their efforts to design and synthesize novel quinoline-based compounds for various applications.
References
Navío, J. A., Garcia-Gómez, M., Pradera, M. A., & Fuentes, J. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133–139.
Konopski, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
ResearchGate. (n.d.). Quinoline Aldehydes. Retrieved from [Link]
Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
Navío, J. A., Garcia-Gómez, M., Pradera, M. A., & Fuentes, J. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133-139.
Organic & Biomolecular Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
Quora. (2018). How to know when a Wittig reaction is possible? Is it possible on formaldehyde. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
ACS Omega. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]
Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
ACS Catalysis. (n.d.). CpCo(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes*. Retrieved from [Link]
PubMed. (2019). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]
PubChem. (n.d.). Quinoline-5-carbaldehyde. Retrieved from [Link]
ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
PubMed Central. (n.d.). Quinoline: A versatile heterocyclic. Retrieved from [Link]
PubMed Central. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]
American Chemical Society. (2026). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. Retrieved from [Link]
Technical Support Center: Optimizing Yield for 6-Methylquinoline-5-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 6-Methylquinoline-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Methylquinoline-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 6-Methylquinoline-5-carbaldehyde.
Q1: What are the primary synthetic routes for introducing a formyl group onto the 6-methylquinoline scaffold?
A1: The most prevalent and effective method for the formylation of 6-methylquinoline is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][2] Alternative methods like the Reimer-Tiemann reaction are generally less suitable for this specific substrate as they are optimized for phenols and can lead to lower yields and complex product mixtures with electron-rich heterocycles.[3][4] Direct oxidation of the methyl group at the 5-position (if starting with 5,6-dimethylquinoline) is a theoretical possibility but is often challenging to perform with high selectivity and yield.
Q2: Why is the Vilsmeier-Haack reaction the preferred method for this transformation?
A2: The Vilsmeier-Haack reaction is favored for several reasons. Firstly, the quinoline ring, while aromatic, is less nucleophilic than highly activated systems like phenols, making the potent electrophilicity of the Vilsmeier reagent (the chloroiminium ion) ideal for effective formylation.[2] Secondly, it offers good regioselectivity. The methyl group at the C-6 position is an electron-donating group, which activates the quinoline ring towards electrophilic substitution.[5][6] Computational studies and experimental evidence show that this activation, combined with the electronic properties of the quinoline nucleus, directs formylation primarily to the C-5 position.
Q3: What is the mechanistic role of the Vilsmeier reagent in the formylation of 6-methylquinoline?
A3: The Vilsmeier reagent, a chloroiminium cation, is pre-formed by the reaction of DMF and POCl₃. This cation is the key electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich quinoline ring attacks the Vilsmeier reagent, forming a sigma complex. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final 6-Methylquinoline-5-carbaldehyde product.
Section 2: Troubleshooting Guide for Vilsmeier-Haack Synthesis
This guide provides solutions to common problems encountered during the synthesis of 6-Methylquinoline-5-carbaldehyde.
Issue 1: Consistently Low or No Product Yield
Q: My reaction has failed or is giving a very low yield (<20%). What are the critical parameters I should investigate?
A: Consistently low yields are often traced back to three primary areas: reagent quality, formation of the Vilsmeier reagent, and reaction temperature.
Reagent Quality and Stoichiometry:
Anhydrous Conditions: The Vilsmeier-Haack reaction is extremely sensitive to moisture.[7] Both POCl₃ and the Vilsmeier reagent itself react readily with water, which quenches the active electrophile. Ensure all glassware is oven-dried, and use anhydrous DMF.
Reagent Purity: Use freshly distilled POCl₃ and high-purity, dry DMF. Older bottles of DMF can accumulate formic acid and water, which will inhibit the reaction.
Stoichiometry: A common procedural error is using an incorrect molar ratio of reagents. The ratio of Acetanilide (or quinoline derivative) to DMF and POCl₃ is critical. Ratios reported in the literature often range from 1:2.5:7 (Substrate:DMF:POCl₃).[8] It is crucial to ensure an excess of the Vilsmeier reagent is present.
Vilsmeier Reagent Formation:
The Vilsmeier reagent should be prepared in situ at a low temperature (typically 0 °C) before the addition of the 6-methylquinoline substrate.[5] Add POCl₃ dropwise to chilled, anhydrous DMF with vigorous stirring.[8] A successful formation is often indicated by the formation of a solid or a thick slurry. Allow the reagent to stir for a sufficient time (e.g., 1 hour) at low temperature to ensure complete formation before adding the substrate.[5]
Reaction Temperature and Duration:
Once the substrate is added, the reaction typically requires heating. A common temperature range is 70-90 °C.[8][9] Insufficient temperature will result in an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.
Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] Reaction times can be long, often in the range of 7-16 hours.[5][9]
Issue 2: Complex Product Mixture and Poor Regioselectivity
Q: My TLC analysis shows multiple product spots, and purification is yielding isomers. How can I improve the selectivity for the 5-carbaldehyde product?
A: While the 6-methyl group strongly directs formylation to the C-5 position, side reactions can occur.
Controlling Side Products: The primary side products can arise from di-formylation or reactions at other positions if the conditions are too harsh. The key is precise temperature control. Avoid "hot spots" in the reaction flask by using an oil bath and efficient stirring. Do not exceed the optimal temperature range.
Workup Procedure: The workup is critical for preventing the formation of artifacts. The reaction must be carefully quenched by pouring the mixture onto crushed ice or into ice-cold water.[5][8] This hydrolyzes the intermediate and deactivates any remaining Vilsmeier reagent.
pH Adjustment: After quenching, the solution will be highly acidic. It must be neutralized carefully, typically with a 10% aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base, to a pH of 6-7.[5] This step is crucial for ensuring the aldehyde product is in its neutral form for efficient extraction into an organic solvent like chloroform or dichloromethane.[5]
Issue 3: Difficult Product Isolation and Purification
Q: I'm experiencing significant product loss during the workup and purification stages. What are the best practices for isolation?
A: Product loss is often due to incomplete extraction or suboptimal chromatography conditions.
Extraction: After neutralization, the aqueous layer should be thoroughly extracted multiple times (e.g., 3 x 30 mL) with a suitable organic solvent like chloroform to ensure complete recovery of the product.[5] Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.[5]
Purification (Column Chromatography):
The crude product often requires purification by column chromatography on silica gel.[5]
Choosing the correct eluent system is vital. A solvent system of moderate polarity is typically required. A reported successful eluent is a mixture of chloroform, THF, and hexane (e.g., 2:1:1 v/v/v).[5] It is highly recommended to first determine the optimal eluent system using TLC analysis.
Section 3: Experimental Protocols
Protocol: Synthesis of 6-Methylquinoline-5-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a synthesized example based on established literature procedures.[5][8] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
6-Methylquinoline (starting material)
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃), freshly distilled
Chloroform (or Dichloromethane)
10% Aqueous Sodium Carbonate (Na₂CO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Chloroform, THF, Hexane)
Procedure:
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (e.g., 32.0 mmol). Cool the flask to 0 °C in an ice bath.
Slowly add POCl₃ (e.g., 4.0 mmol) dropwise to the DMF with vigorous stirring over 30 minutes.
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The formation of a white solid or viscous liquid should be observed.
Reaction: To the pre-formed Vilsmeier reagent, add 6-methylquinoline (e.g., 8.0 mmol) portion-wise.
After the addition of the substrate, slowly bring the reaction mixture to a gentle reflux (approximately 80-90 °C) using an oil bath.
Maintain the reflux for 16 hours, monitoring the reaction progress periodically by TLC.
Workup and Isolation:
After the reaction is complete, cool the mixture to room temperature.
Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.
Neutralize the acidic solution to pH 6-7 by slowly adding a 10% aqueous Na₂CO₃ solution.
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 30 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., CH₃Cl/THF/hexane 2:1:1) to obtain pure 6-Methylquinoline-5-carbaldehyde.[5]
Caption: Troubleshooting workflow for low yield or purity issues.
References
Allen, A. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Vertex AI Search.
Książek, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(20), 4793. Available at: [Link]
Han, X., et al. (2021). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Semantic Scholar. Available at: [Link]
FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
Royal Society of Chemistry. Supporting Information. Available at: [Link]
MDPI. (2022). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 27(15), 4976. Available at: [Link]
International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available at: [Link]
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]
ResearchGate. (2020). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]
Wikipedia. Reimer–Tiemann reaction. Available at: [Link]
ResearchGate. (2023). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available at: [Link]
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Available at: [Link]
ResearchGate. Formylation of 8-hydroxyquinoline (1c). Scientific Diagram. Available at: [Link]
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27581-27610. Available at: [Link]
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Available at: [Link]
DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]
Navigating the Nuances of Solvent Selection in the Synthesis of 6-Methylquinoline-5-carbaldehyde: A Technical Guide
Welcome to the technical support center dedicated to the synthesis of 6-Methylquinoline-5-carbaldehyde. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth, field-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of 6-Methylquinoline-5-carbaldehyde. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the critical role of solvents in this synthetic transformation. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The formylation of 6-methylquinoline at the 5-position, a crucial step in the synthesis of various bioactive molecules, is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] While seemingly straightforward, the choice of solvent can significantly impact the reaction's efficiency, yield, and purity of the final product. This guide will serve as your comprehensive resource for troubleshooting and optimizing this key reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 6-Methylquinoline-5-carbaldehyde, with a focus on solvent-related effects.
Q1: My Vilsmeier-Haack reaction is resulting in a low yield or has failed completely. What are the primary solvent-related factors I should investigate?
A1: Low or no yield is a frequent challenge and can often be traced back to several interconnected factors, with solvent choice and quality being paramount.
Solvent Purity and Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The presence of water in your solvent or starting materials will consume the reagent and inhibit the reaction.
Actionable Advice: Always use freshly distilled, anhydrous solvents. Ensure your glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
The Dual Role of DMF: In many standard procedures, DMF serves as both a reactant (to form the Vilsmeier reagent) and the solvent.[5]
Expert Insight: Using an excess of DMF as the solvent ensures a high concentration of the Vilsmeier reagent. However, this can complicate purification. If using a co-solvent, ensure it is inert to the highly reactive Vilsmeier reagent.
Impact of Solvent Polarity: While studies on heterocyclic compounds have suggested that the rate of the Vilsmeier-Haack reaction is only minimally affected by solvent polarity, the solubility of the starting material and intermediates is a critical factor.[6]
Troubleshooting Workflow:
Check Solubility: Ensure your 6-methylquinoline is fully soluble in the chosen solvent system at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and low conversion.
Consider a Co-solvent: If solubility is an issue in a non-polar solvent like toluene or benzene, consider adding a minimal amount of a polar aprotic co-solvent like DMF or acetonitrile to aid dissolution.
Q2: I am observing significant side product formation. How can my choice of solvent influence this?
A2: Side product formation is often a consequence of the reaction temperature and the reactivity of the Vilsmeier reagent, both of which can be modulated by the solvent.
Over-heating and Decomposition: Higher boiling point solvents allow for higher reaction temperatures, which can sometimes lead to decomposition of the starting material or product, or the formation of polymeric byproducts.
Actionable Advice: Start with lower reaction temperatures (e.g., 0 °C to room temperature) and gradually increase if the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC). A solvent with a moderate boiling point, such as 1,2-dichloroethane (DCE), can offer better temperature control compared to higher boiling solvents like o-dichlorobenzene.
Regioselectivity: While formylation is expected at the electron-rich 5-position of the 6-methylquinoline ring, extreme conditions could potentially lead to minor amounts of other isomers.
Expert Insight: The regioselectivity of the Vilsmeier-Haack reaction is generally high for activated aromatic systems.[4] Solvent effects on regioselectivity in this specific system are not extensively documented, suggesting it is a less common issue. If you suspect regioisomers, careful analysis by ¹H NMR and chromatography is essential.
Q3: What are the best practices for solvent removal and product purification?
A3: The work-up procedure is critical for isolating a pure product and is heavily influenced by the solvent used.
Hydrolysis of the Intermediate: The reaction initially forms an iminium salt, which must be hydrolyzed to the aldehyde.[2][3]
Protocol: The reaction mixture is typically quenched by pouring it onto crushed ice. This is followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) to facilitate hydrolysis and precipitate the product.[7]
Solvent Extraction:
For DMF as a solvent: DMF is miscible with water, which can complicate extraction. After quenching and neutralization, you may need to perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the combined organic layers with brine can help remove residual DMF.
For non-polar solvents (e.g., Toluene, Chloroform): Phase separation will be cleaner. After quenching and neutralization, the organic layer can be separated, washed with water and brine, dried, and concentrated.
Purification:
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[1]
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexane is a common eluent system.[7]
Solvent Selection and its Mechanistic Implications
The choice of solvent, while sometimes viewed as a passive medium, plays an active role in the Vilsmeier-Haack reaction.
Solvent Category
Examples
Boiling Point (°C)
Key Considerations & Impact
Polar Aprotic (and Reactant)
N,N-Dimethylformamide (DMF)
153
Pros: Acts as both reactant and solvent, ensuring high reagent concentration. Good solvating power for the Vilsmeier reagent and intermediates. Cons: High boiling point can make removal difficult and may require higher temperatures, potentially leading to side reactions. Can complicate aqueous work-up.
Pros: Generally inert to the Vilsmeier reagent. Lower boiling points facilitate easier removal. Good solubility for many organic substrates. Cons: Environmental and health concerns. Chloroform can be acidic and may require stabilization.
Aromatic Hydrocarbons
Benzene, Toluene, o-Dichlorobenzene
80, 111, 180
Pros: Inert and can be used for reactions requiring higher temperatures. Cons: Poor solubility for the ionic Vilsmeier reagent, which may lead to a heterogeneous reaction mixture and slower reaction rates.
Ethers
Tetrahydrofuran (THF), Dioxane
66, 101
Pros: Can solvate the Vilsmeier reagent to some extent. Cons: Can potentially react with the Vilsmeier reagent under harsh conditions. Dioxane is a suspected carcinogen.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the electrophilic attack on the quinoline ring.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Protocol: Synthesis of 6-Methylquinoline-5-carbaldehyde
This protocol provides a general framework. Optimization of temperature, reaction time, and stoichiometry may be necessary.
Materials:
6-Methylquinoline
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃), fresh
1,2-Dichloroethane (DCE), anhydrous (optional, as co-solvent)
Crushed ice
Saturated sodium carbonate solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). If using a co-solvent, dissolve the DMF in anhydrous DCE. Cool the flask to 0 °C in an ice bath.
Add POCl₃ (1.5 equivalents) dropwise to the cold DMF with vigorous stirring over 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
Formylation Reaction: Dissolve 6-methylquinoline (1 equivalent) in a minimal amount of anhydrous DMF or DCE and add it dropwise to the Vilsmeier reagent at 0 °C.
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C.
Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent). The reaction time can vary from 2 to 12 hours.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large excess of crushed ice with vigorous stirring.
Slowly neutralize the mixture with a saturated sodium carbonate solution until the pH is ~8.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield.
References
Rajput, S. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019). ResearchGate. Available at: [Link]
Chahal, M. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27799-27833. DOI:10.1039/D3RA04309F.
Pawar, S. B. et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 253-258.
Abdel-Wahab, B. F. et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6425-6453.
Bala, V. et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]
BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem.
Pawar, S. B. et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05.
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
Alunni, S. et al. (1970). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society B: Physical Organic, 1501-1504.
Wang, X. et al. (2021). Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. RSC Advances, 11, 3888-3892.
Catalyst Selection for Reactions Involving 6-Methylquinoline-5-carbaldehyde: A Technical Support Guide
Welcome to the technical support center for catalyst selection in reactions involving 6-methylquinoline-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for catalyst selection in reactions involving 6-methylquinoline-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing novel compounds from this versatile quinoline derivative. The inherent reactivity of both the quinoline core and the aldehyde functional group presents unique catalytic challenges, from catalyst inhibition to chemoselectivity. This document, structured in a question-and-answer format, provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve your synthetic goals.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a halogenated precursor to 6-methylquinoline-5-carbaldehyde is failing. What could be the cause?
This is a common issue. The quinoline nitrogen, being a Lewis base, can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is often the primary cause of low yields or complete reaction failure.
Troubleshooting Steps:
Ligand Selection is Crucial: Standard ligands may not be sufficient. Electron-rich, bulky phosphine ligands can promote the reductive elimination step and stabilize the active catalytic species, preventing deactivation. Consider ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines like P(t-Bu)₃. These have been shown to be effective in couplings involving electron-rich heterocyclic systems.
Choice of Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. They are designed to generate the active monoligated Pd(0) species more readily and are often more resistant to deactivation.[1]
Solvent and Base Optimization: The choice of solvent and base is critical in cross-coupling reactions.[2] Aprotic polar solvents like DMF, DMAc, or dioxane are common. The base must be strong enough to facilitate transmetalation but not so strong as to cause undesired side reactions. K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. A screening of different base/solvent combinations is highly recommended.
Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions. However, excessive heat can cause catalyst decomposition. A typical range for these couplings is 80-120 °C.
A successful example for a related substrate, 2-chloro-6-methylquinoline-3-carbaldehyde, utilized a Pd(PPh₃)₂Cl₂/CuI system for a Sonogashira coupling, demonstrating the feasibility with careful condition selection.[3]
Q2: I am trying to reduce the aldehyde group in 6-methylquinoline-5-carbaldehyde to an alcohol, but I'm getting significant reduction of the quinoline ring. How can I achieve selective reduction?
This is a classic chemoselectivity challenge. Catalytic hydrogenation with powerful catalysts like Pd/C or PtO₂ under H₂ pressure will readily reduce both the aldehyde and the quinoline ring system.[4] To selectively reduce the aldehyde, you must choose milder, more specific reducing agents.
Recommended Catalyst Systems for Selective Aldehyde Reduction:
Catalyst/Reagent
Solvent(s)
Typical Temperature
Key Advantages & Considerations
Sodium borohydride (NaBH₄)
Methanol, Ethanol
0 °C to RT
Most common and reliable method. Highly selective for aldehydes over the quinoline ring. Inexpensive and operationally simple.
Lithium borohydride (LiBH₄)
THF, Diethyl Ether
0 °C to RT
More reactive than NaBH₄ but generally safe for the quinoline core under controlled conditions.
Transfer Hydrogenation
Isopropanol
80 °C (Reflux)
Using a hydrogen donor like isopropanol with a catalyst (e.g., aluminum isopropoxide for Meerwein-Ponndorf-Verley reduction) can be very selective.
Troubleshooting Poor Selectivity:
Avoid Catalytic Hydrogenation: Do not use H₂ with heterogeneous catalysts (Pd, Pt, Rh, Ru) if you want to preserve the quinoline's aromaticity.[4]
Control Stoichiometry: Use only a slight excess (1.1-1.5 equivalents) of the hydride reagent to minimize potential side reactions.
Low Temperature: Perform the reduction at 0 °C to improve selectivity and control the reaction rate.
The logical workflow for choosing a reduction strategy is outlined in the diagram below.
Caption: Decision tree for selecting a reduction method.
Q3: How do I selectively oxidize the carbaldehyde group to a carboxylic acid without affecting the methyl group or the quinoline ring?
The methyl group on the quinoline ring can be susceptible to oxidation under harsh conditions. Therefore, selecting a mild and efficient oxidizing agent is key.
Recommended Oxidation Methods:
Pinnick Oxidation: This is one of the most reliable methods for converting aldehydes to carboxylic acids in the presence of other sensitive functional groups.
Reagents: Sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene and a phosphate buffer (NaH₂PO₄).
Solvent: A mixture of t-BuOH and water.
Advantage: Highly selective for aldehydes, and the reaction is performed under mild, slightly acidic conditions, which protects the quinoline ring.
Potassium Permanganate (KMnO₄): While a strong oxidant, it can be used effectively under controlled basic conditions.
Conditions: A dilute, cold solution of KMnO₄ in aqueous NaOH or NaHCO₃.
Caution: Over-oxidation and side reactions are possible if the temperature and concentration are not carefully controlled. The reaction must be monitored closely by TLC.
Silver (I) Oxide (Tollens' Reagent): This is a very mild and selective method for aldehyde oxidation.
Reagents: Prepared in situ from silver nitrate and ammonia.
Advantage: Excellent for sensitive substrates. The main drawback is the cost of silver.
A related procedure involving iodine and potassium carbonate in methanol was used to convert a similar quinoline carbaldehyde into its corresponding methyl ester, which proceeds through an initial oxidation of the aldehyde.[3] This suggests that the quinoline core is stable to certain oxidative conditions.
Q4: I'm having trouble purifying my 6-methylquinoline-5-carbaldehyde derivative using silica gel column chromatography. The compound is streaking badly. What should I do?
This is a frequent problem when purifying basic compounds like quinolines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor separation and band tailing.[5]
Solutions:
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common and effective choice. The triethylamine will compete with your quinoline for binding to the acidic sites on the silica, allowing your compound to elute cleanly.[5]
Use a Different Stationary Phase: If adding a modifier is not sufficient, switch to a less acidic stationary phase.
Neutral Alumina: Often an excellent alternative for purifying basic compounds.[5]
Florisil or Cellulose: These can also be effective alternatives, though compatibility should be checked.[5]
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, C18-functionalized silica (reverse-phase) can be an excellent purification method, using solvent systems like acetonitrile/water or methanol/water.
Detailed Experimental Protocols
Protocol 1: Selective Reduction of 6-Methylquinoline-5-carbaldehyde to (6-Methylquinolin-5-yl)methanol
This protocol employs sodium borohydride for a reliable and chemoselective reduction of the aldehyde.
Materials:
6-Methylquinoline-5-carbaldehyde
Sodium borohydride (NaBH₄)
Methanol (anhydrous)
Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 6-methylquinoline-5-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice-water bath.
Slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purify the crude alcohol by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for selective aldehyde reduction.
References
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 23, 2026, from [Link]
Li, J., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 23, 2026, from [Link]
Rojas, L., et al. (2022). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]
Singh, P., et al. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Fetzner, S. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Applied Microbiology and Biotechnology.
Gusev, O., et al. (2010). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. ResearchGate. [Link]
Kempe, R., et al. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PubMed Central. [Link]
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Wan, J., et al. (2023). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. [Link]
Antonchick, A. P., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed. [Link]
Glorius, F., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
Asian Journal of Green Chemistry. (2022). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
ResearchGate. (2021). Metal-Catalyzed Cross-Coupling Reactions and More. [Link]
López-Asensio, J., et al. (2020). Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. PubMed Central. [Link]
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ResearchGate. (2023). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed Central. [Link]
A Comparative Guide to the Inhibitory Activity of 6-Methylquinoline-5-carbaldehyde Derivatives
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a br...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific, yet promising subclass: 6-methylquinoline-5-carbaldehyde and its derivatives. We will delve into their synthesis, explore their inhibitory activities against various biological targets, and provide a comparative analysis with existing alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the potential of these compounds in therapeutic applications.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a prominent heterocyclic scaffold in numerous clinically approved drugs.[2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding characteristics, enabling it to interact with a wide array of biological macromolecules. Derivatives of quinoline have been successfully developed as kinase inhibitors, DNA intercalating agents, and modulators of various enzymatic pathways, underscoring their significance in the pursuit of novel therapeutics.[2][3]
Synthesis of 6-Methylquinoline-5-carbaldehyde Derivatives: A General Overview
The synthesis of 6-methylquinoline-5-carbaldehyde derivatives typically begins with the construction of the core quinoline scaffold, followed by the introduction or modification of the carbaldehyde group. A common and effective method for synthesizing the quinoline ring is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic or heteroaromatic compound.[4]
For the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde, a closely related precursor, N-(4-methylphenyl)acetamide can be used as a starting material.[5] This highlights a plausible synthetic route for the target compounds of this guide.
Furthermore, the carbaldehyde functional group at the 5-position serves as a versatile handle for the synthesis of a diverse library of derivatives, most notably Schiff bases. The condensation reaction of the aldehyde with various primary amines readily yields imines, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).[1][6]
Below is a generalized workflow for the synthesis of 6-methylquinoline-5-carbaldehyde and its Schiff base derivatives.
Caption: General synthetic workflow for 6-methylquinoline-5-carbaldehyde and its Schiff base derivatives.
Comparative Inhibitory Activity
While specific, comprehensive studies on a series of 6-methylquinoline-5-carbaldehyde derivatives are limited in the public domain, we can extrapolate and compare the inhibitory activities of closely related quinoline derivatives to provide a valuable perspective. The following table summarizes the inhibitory activities of various quinoline derivatives against different cancer cell lines and enzymes. This comparative data highlights the potential of the quinoline scaffold and provides a benchmark for future studies on 6-methylquinoline-5-carbaldehyde derivatives.
Note: The data presented is for a range of quinoline derivatives and not exclusively for 6-methylquinoline-5-carbaldehyde derivatives. This table serves as a comparative reference to showcase the potential inhibitory activities within the broader quinoline class.
Mechanism of Action: Targeting Key Cellular Pathways
Quinoline derivatives exert their biological effects through various mechanisms of action. A significant body of research points towards their ability to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
One of the key signaling pathways often targeted by quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cell proliferation and survival.[7] By inhibiting EGFR, quinoline derivatives can effectively block these pro-growth signals.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following are standard methodologies for the synthesis and biological evaluation of quinoline derivatives.
Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde[5]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N-(4-methylphenyl)acetamide.
Reagent Addition: Add phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to the flask.
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
Neutralization: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-6-methylquinoline-3-carbaldehyde.
General Procedure for Schiff Base Synthesis[1][6]
Dissolution: Dissolve 6-methylquinoline-5-carbaldehyde in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
Amine Addition: Add an equimolar amount of the desired primary amine to the solution.
Catalysis (Optional): A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring by TLC.
Isolation: Upon completion, the Schiff base derivative often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity (MTT Assay)[10]
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, and then diluted in culture medium) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals formed by viable cells.
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 6-methylquinoline-5-carbaldehyde scaffold represents a promising starting point for the development of novel inhibitory agents. While comprehensive data on this specific subclass is still emerging, the broader family of quinoline derivatives has demonstrated significant potential in targeting a range of diseases, particularly cancer. The synthetic accessibility of the carbaldehyde group allows for the creation of diverse chemical libraries, enabling thorough exploration of the structure-activity relationship.
Future research should focus on the systematic synthesis and biological evaluation of a series of 6-methylquinoline-5-carbaldehyde derivatives. This will involve screening against a panel of cancer cell lines and a variety of enzymes to identify potent and selective inhibitors. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways affected by these compounds. The insights gained from such investigations will pave the way for the rational design and optimization of lead compounds, ultimately contributing to the development of next-generation therapeutics.
References
Ibrahim, D. A., Abou El Ella, D. A., El-Motwally, A. M., & Aly, R. M. (2015). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. European Journal of Medicinal Chemistry, 102, 115-131. [Link]
Stewart, J. J. P. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 31(7), 1-15. [Link]
Farhan, M. A., Ali, W. B., & Nief, O. A. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 4781-4790. [Link]
El-Sayed, M. A., El-Essawy, F. A., Ali, O. M., & Abd El-Wahab, A. H. F. (2023). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 13(1), 1-17. [Link]
Tariq, M., et al. (2025). Synthesis, Characterization and Biological Activity of Schiff Bases. ResearchGate. [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Design, synthesis, and biological evaluation of novel 5, 6, 7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Frontiers in Chemistry, 9, 735. [Link]
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de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]
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Drys, M., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(16), 4991. [Link]
Al-Ghorbani, M., et al. (2025). New Quinoline Analogues: As Potential Diabetics Inhibitors and Molecular Docking Study. ResearchGate. [Link]
Al-Amiery, A. A. (2024). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME SCHIFF BASE METAL COMPLEXES. Neliti. [Link]
Gökçe, B., et al. (2023). The IC 50 values, K i constants and inhibition types determined for... ResearchGate. [Link]
Sekhar, Y. N., et al. (2007). Comparative molecular field analysis of quinoline derivatives as selective and noncompetitive mGluR1 antagonists. Chemical Biology & Drug Design, 70(6), 511-519. [Link]
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Glamočlija, U., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(23), 5208. [Link]
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The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 6-Methylquinoline-5-carbaldehyde Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of various functional groups on this privileged heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide delves into the nuanced world of the structure-activity relationship (SAR) of 6-methylquinoline-5-carbaldehyde analogs, with a particular focus on their potential as anticancer agents. We will explore how subtle molecular modifications can dramatically influence biological outcomes, providing a framework for the rational design of more potent and selective therapeutic candidates.
While direct and extensive SAR studies on a wide range of 6-methylquinoline-5-carbaldehyde analogs are not abundantly available in the public literature, we can construct a robust understanding by examining closely related structures and the impact of their modifications. This guide will focus on the well-documented anticancer activity of Schiff base derivatives of the analogous 2-chloro-6-methylquinoline-3-carbaldehyde, providing a strong foundation for inferring the SAR of the target scaffold.
The 6-Methylquinoline-5-carbaldehyde Scaffold: A Platform for Therapeutic Innovation
The 6-methylquinoline-5-carbaldehyde core possesses key features that make it an attractive starting point for drug discovery. The quinoline ring system itself is known to intercalate into DNA and can interact with various enzymes.[3][4] The methyl group at the 6-position can influence the molecule's lipophilicity and metabolic stability, while the carbaldehyde at the 5-position serves as a versatile chemical handle for the introduction of diverse functionalities, most commonly through the formation of Schiff bases.[2][5]
The formation of a Schiff base (an imine) by reacting the aldehyde with a primary amine is a straightforward and effective method to generate a library of analogs with varied steric and electronic properties. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify key interactions with biological targets.
Comparative Analysis of Anticancer Activity: A Case Study in Schiff Base Derivatives
A study on Schiff bases derived from 2-chloro-6-methylquinoline-3-carbaldehyde provides valuable insights into the SAR of this class of compounds.[6] In this research, a series of analogs were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines. The core structure involves the condensation of the quinoline carbaldehyde with various substituted aminobenzothiazoles.
The Influence of Substituents on Anticancer Potency
The data from this study highlights the critical role of substituents on the benzothiazole moiety of the Schiff base derivatives in dictating their anticancer efficacy.
Compound ID
Quinoline Substitution
Benzothiazole Substitution
MCF-7 IC50 (µM)
A549 IC50 (µM)
5c
6-CH₃, 2-Cl
6-OCH₃
12.73
13.76
5f
6-CH₃, 2-Cl
6-F
13.78
13.44
5i
6-OCH₃, 2-Cl
6-F
10.65
10.89
Doxorubicin
-
-
Standard
Standard
Data extracted from Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.[6]
From this comparative data, several key SAR observations can be made:
Impact of the Quinoline 6-Position: A comparison between compounds 5f (6-methyl) and 5i (6-methoxy) suggests that an electron-donating methoxy group at the 6-position of the quinoline ring enhances the anticancer activity against both MCF-7 and A549 cell lines.[6] This indicates that the electronic properties of the quinoline core play a significant role in the compound's potency.
Role of the Benzothiazole 6-Position: When comparing compounds with a 6-methoxy group on the quinoline ring, the presence of a fluorine atom on the benzothiazole moiety (5i ) resulted in the most potent anticancer activity observed in the series.[6] This highlights the importance of halogen substitution, which can influence factors such as cell membrane permeability and binding interactions with the target protein.
General Activity: Several of the synthesized Schiff base derivatives exhibited promising anticancer activity, with IC50 values in the low micromolar range, indicating their potential as lead compounds for further optimization.[6]
Experimental Protocols: A Foundation for Reproducible Research
The synthesis and biological evaluation of these compounds rely on established and verifiable methodologies.
Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a common and effective method for the formylation of activated aromatic compounds, including N-arylacetamides, to produce 2-chloroquinoline-3-carbaldehydes.[6]
Step-by-Step Protocol:
Vilsmeier Reagent Formation: In a cooled flask, slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) with stirring.
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add the corresponding substituted N-arylacetamide (in this case, N-(p-tolyl)acetamide).
Cyclization and Formylation: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After completion, the reaction mixture is carefully poured onto crushed ice and neutralized to precipitate the crude product.
Purification: The crude 2-chloro-6-methylquinoline-3-carbaldehyde is then purified, typically by recrystallization or column chromatography.
Synthesis of Schiff Base Derivatives
The Schiff bases are synthesized through the condensation of the quinoline carbaldehyde with an appropriate primary amine.[6]
Step-by-Step Protocol:
Reactant Mixture: Dissolve equimolar amounts of 2-chloro-6-methylquinoline-3-carbaldehyde and the desired substituted aminobenzothiazole in a suitable solvent, such as ethanol.
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
Reaction: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
Isolation: Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.
Purification: Collect the solid product by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline analogs and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing the Scientific Workflow and a Potential Mechanism of Action
To better understand the processes and potential biological interactions, we can use diagrams to represent the synthesis workflow and a hypothetical signaling pathway that these compounds might inhibit.
Caption: A flowchart illustrating the synthesis of quinoline Schiff base analogs and their subsequent biological evaluation to determine structure-activity relationships.
Given that many quinoline derivatives are known to be kinase inhibitors, the following diagram illustrates a generic kinase signaling pathway that could be a potential target for these compounds, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: A diagram showing a potential mechanism of action where a quinoline analog inhibits a downstream kinase cascade, thereby blocking cell proliferation and survival signals.
Concluding Remarks and Future Directions
The structure-activity relationship of 6-methylquinoline-5-carbaldehyde analogs, particularly their Schiff base derivatives, reveals a promising avenue for the development of novel anticancer agents. The available data, though based on a closely related scaffold, underscores the importance of electronic modifications on both the quinoline core and the appended functionalities. The 6-methoxy and 6-fluoro substitutions appear to be particularly beneficial for enhancing anticancer potency.
Future research should focus on a more systematic exploration of the SAR of the 6-methylquinoline-5-carbaldehyde scaffold itself. This would involve:
Synthesis of a broader library of analogs: This should include variations at other positions of the quinoline ring and a wider array of modifications to the 5-carbaldehyde group, beyond just Schiff bases.
Elucidation of the mechanism of action: Investigating the specific molecular targets of the most potent compounds is crucial for understanding their mode of action and for further rational drug design. Kinase inhibition assays and studies on DNA interaction would be logical next steps.[8][9]
In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety profiles.
By continuing to apply the principles of medicinal chemistry and systematically exploring the SAR of this versatile scaffold, the scientific community can unlock the full therapeutic potential of 6-methylquinoline-5-carbaldehyde analogs in the ongoing fight against cancer and other diseases.
References
Dong, Y., et al. (2018). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 23(11), 2776. Available at: [Link]
Yousuf, M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Medicinal Chemistry Research, 31(10), 1637-1672. Available at: [Link]
Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Chembiochem, e202400241. Available at: [Link]
Kumar, A., et al. (2025). Design, Synthesis, Characterization and Biological Evaluation of Some Novel Schiff Bases containing Quinoline Derivatives for Antioxidant and Anti-Inflammatory Activities. ResearchGate. Available at: [Link]
Narender, T., et al. (2021). Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(1), 773-793. Available at: [Link]
Al-Ostath, A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7111. Available at: [Link]
Mrozek, K., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(18), 4284. Available at: [Link]
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